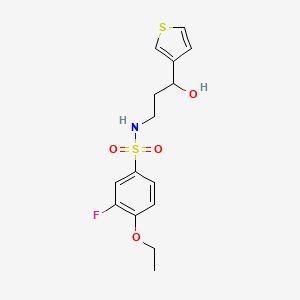
4-ethoxy-3-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethoxy-3-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H18FNO4S2 and its molecular weight is 359.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-ethoxy-3-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide is a complex organic compound notable for its diverse structural features, which include an ethoxy group, a fluorine atom, a hydroxy group, and a thiophene moiety attached to a benzenesulfonamide core. This unique arrangement of functional groups enhances its potential biological activity, making it a candidate for various therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₈FNO₄S
- Molecular Weight : 345.4 g/mol
- Structural Features : The presence of the thiophene ring contributes to its electron-rich character, which may improve its binding affinity to biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity primarily linked to its potential as an enzyme inhibitor and its capacity to interact with specific receptors.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties , showing effectiveness against various bacterial strains. For instance, derivatives of similar compounds have demonstrated potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values significantly lower than those of standard antibiotics like ampicillin and streptomycin .
| Pathogen | MIC (μg/mL) | Reference Antibiotic | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 0.008 | Novobiocin | 0.046 |
| Streptococcus pneumoniae | 0.0033 | Ampicillin | 0.01 |
Enzyme Inhibition
The compound's mechanism of action involves the inhibition of specific enzymes, particularly topoisomerases, which are crucial for DNA replication and transcription in bacteria. Studies have shown that similar compounds exhibit selectivity towards bacterial topoisomerases without affecting human isoforms, indicating a potential for reduced toxicity in therapeutic applications .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have confirmed the compound's ability to inhibit bacterial growth effectively. For example, in studies involving S. aureus, the compound showed potent inhibitory activity against topoisomerase IV, with an IC50 value significantly lower than that of conventional antibiotics .
- Toxicity Assessments : Toxicity assays performed on human liver cell lines (HepG2) demonstrated that the compound is not cytotoxic at effective concentrations, suggesting its safety profile for further development as a therapeutic agent .
- Broad-Spectrum Activity : The compound has also been noted for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, indicating its potential use in treating various bacterial infections .
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4S2/c1-2-21-15-4-3-12(9-13(15)16)23(19,20)17-7-5-14(18)11-6-8-22-10-11/h3-4,6,8-10,14,17-18H,2,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDDRPYLWCWEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CSC=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














